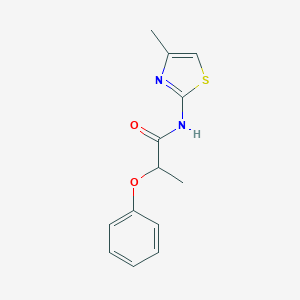
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as EPTC, is a herbicide that is widely used in agriculture to control weed growth. It belongs to the family of cyclopropane carboxamides and is known for its selective action against grassy weeds. EPTC has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the inhibition of the biosynthesis of lipids in the weeds. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of malonyl-CoA, which is toxic to the weeds and prevents their growth. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has a selective action against grassy weeds, as it does not affect the biosynthesis of lipids in broadleaf plants.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have a low toxicity to humans and animals, making it a safe herbicide for use in agriculture. It is rapidly metabolized and eliminated from the body, reducing the risk of accumulation and toxicity. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have a low environmental impact, as it does not persist in the soil or water. It has been found to be compatible with other herbicides and pesticides, making it a useful tool for integrated pest management.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages and limitations for lab experiments. It is a cost-effective herbicide that is widely available and easy to use. It has a selective action against grassy weeds, making it useful for studying the effects of weed competition on crop growth. However, N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide may have variable effects on different plant species, making it important to test its efficacy on the target weed species. It may also have variable effects depending on the soil type, temperature, and moisture conditions, making it important to optimize the application rate and timing.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide and its potential applications in agriculture. One area of research is the development of new formulations of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the effects of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide on soil microorganisms and their interactions with the crop plants. This can help to optimize the use of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide in integrated pest management strategies. Finally, the study of the molecular mechanisms of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide action can provide insights into the biosynthesis of lipids and their role in plant growth and development.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, or N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, is a herbicide that is widely used in agriculture to control grassy weeds. It has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on its potential applications in agriculture. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a valuable tool for integrated pest management and can contribute to sustainable agriculture practices.
合成方法
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be synthesized by reacting 4-ethoxyaniline with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a white crystalline solid, which can be purified by recrystallization. The synthesis of N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been optimized to increase the yield and purity of the product, making it a cost-effective herbicide for farmers.
科学研究应用
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its herbicidal properties and its potential applications in agriculture. It has been found to be highly effective against grassy weeds, including annual bluegrass, barnyardgrass, and foxtail. N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can be applied as a pre-emergent herbicide, which means it is applied to the soil before the weed seeds germinate. This prevents the growth of weeds and allows the crops to grow without competition for nutrients and water.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO2/c1-6-19-12-9-7-11(8-10-12)17-14(18)13-15(2,3)16(13,4)5/h7-10,13H,6H2,1-5H3,(H,17,18) |
InChI 键 |
RIPJZGQWWKLGMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)






![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
